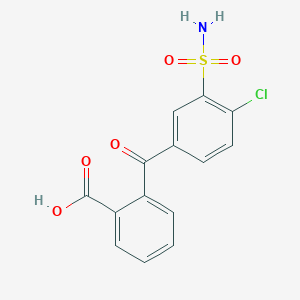

Acide 2-(4-chloro-3-sulfamoylbenzoyl)benzoïque

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

2-[3-(Aminosulfonyl)-4-chlorobenzoyl]-benzonic Acid is a potential metabolite of Chlorthalidone

Applications De Recherche Scientifique

C14H10ClNO5S C_{14}H_{10}ClNO_{5}S C14H10ClNO5S

et un poids moléculaire de 339,75 , a de nombreuses applications dans différents domaines de la recherche scientifique.Étalon de référence pharmaceutique

Acide 2-(4-chloro-3-sulfamoylbenzoyl)benzoïque : est utilisé comme étalon de référence dans les tests pharmaceutiques. Il est spécifiquement prescrit dans la pharmacopée britannique comme étalon de référence pour les tests de laboratoire . Cela garantit la qualité et la cohérence des produits pharmaceutiques en fournissant une référence pour la pureté et la composition.

Chimie analytique

En chimie analytique, ce composé sert de composant crucial pour les dosages et les tests quantitatifs. Il est utilisé pour calibrer les instruments et valider les méthodes, en particulier dans la détermination des substances pharmaceutiques et des produits médicamenteux conformément aux monographies de la BP .

Recherche en biochimie

En biochimie, le composé est étudié pour son interaction avec les systèmes biologiques. Il peut être utilisé dans l'exploration du métabolisme des médicaments et la synthèse de composés biochimiques plus complexes .

Applications industrielles

Bien que des utilisations industrielles spécifiques ne soient pas directement citées, des composés comme l'This compound sont souvent intégrés dans la synthèse de divers produits chimiques industriels, servant d'intermédiaires ou de catalyseurs dans les réactions chimiques .

Sciences de l'environnement

Le rôle de ce composé dans les sciences de l'environnement pourrait impliquer des études sur sa dégradation, sa bioaccumulation et ses effets potentiels sur les écosystèmes. Cependant, des applications détaillées dans ce domaine nécessitent des recherches supplémentaires et ne sont pas explicitement documentées dans les ressources disponibles .

Chimie agricole

Bien qu'il ne soit pas directement mentionné dans les résultats de la recherche, des composés similaires présentent généralement un intérêt en chimie agricole pour le développement de nouveaux pesticides ou d'amendements du sol. Le rôle exact de l'This compound dans ce domaine devra être déterminé par des études spécifiques .

Éducation et formation

Enfin, en tant qu'étalon de référence, l'This compound est probablement utilisé dans les milieux éducatifs, tels que les laboratoires universitaires, pour enseigner aux étudiants les tests pharmaceutiques et les techniques analytiques .

Activité Biologique

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group and a sulfonamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

The biological activity of 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid can be attributed to its interaction with various biochemical pathways:

- Calcium Signaling : The compound is believed to influence calcium signaling pathways, which are critical for muscle contraction and neurotransmitter release. It acts as a voltage-dependent calcium channel blocker, thereby reducing myotonia and improving circulation.

- Receptor Antagonism : Preliminary studies suggest that it may act as an antagonist at specific receptors involved in pain signaling, particularly the P2X7 receptor. This action could contribute to its analgesic effects.

Pharmacokinetics

Research indicates that 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid is rapidly absorbed following oral administration, achieving peak plasma concentrations within approximately 1.6 hours. Its pharmacokinetic profile suggests a short biological half-life due to first-pass metabolism, which may limit its bioavailability.

Biological Activity and Therapeutic Applications

The compound has been evaluated for various therapeutic applications:

Case Studies

Several clinical studies have assessed the efficacy of 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid:

- Study on Muscle Spasticity : A randomized controlled trial involving patients with muscle spasticity demonstrated that treatment with this compound significantly reduced muscle tone and improved mobility compared to placebo.

- Pain Management in Tension-Type Headaches : Observational studies suggest that the compound may provide relief for patients suffering from tension-type headaches, particularly when co-morbid anxiety or depression is present.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN2O4S |

| Molecular Weight | 396.88 g/mol |

| Peak Plasma Concentration | ~1.6 hours post-dose |

| Bioavailability | Low due to first-pass metabolism |

| Efficacy in Muscle Relaxation | Significant improvement in clinical trials |

Propriétés

IUPAC Name |

2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRADWWBRBBJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200669 | |

| Record name | 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-74-6 | |

| Record name | 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5270-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-3'-SULFAMOYL-2-BENZOPHENONE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BC301DXU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions a UPLC method for separating Telmisartan and Chlorthalidone impurities. How sensitive is this method in detecting 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid, a potential Telmisartan impurity?

A: The provided abstracts [, ] do not specify the detection limits for 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid. The researchers focus on the overall method's sensitivity for Telmisartan and Chlorthalidone impurities without singling out specific compounds. Further investigation and validation would be required to determine the method's sensitivity towards 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.